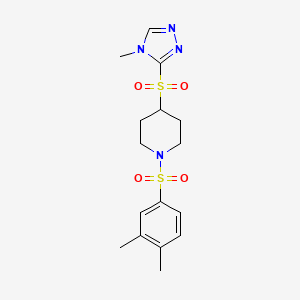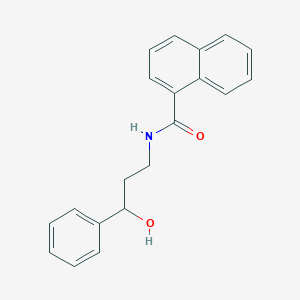![molecular formula C15H18N6O B2497564 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2320375-85-5](/img/structure/B2497564.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research into complex organic compounds often involves exploring their synthesis, structure, chemical reactions, and properties. These studies contribute to various fields, including pharmaceuticals, material science, and chemical engineering. Compounds with azabicyclo[3.2.1]octan-8-yl and pyrazin-2-yl moieties, similar to the one , are of particular interest due to their potential biological activities and applications in drug development.
Synthesis Analysis
The synthesis of complex bicyclic structures, like azabicyclo[3.2.1]octane derivatives, involves multistep chemical reactions, including cycloadditions and functional group transformations. Studies have shown methods for synthesizing related structures through reactions that offer insights into potential synthetic routes for the target compound (Grošelj et al., 2005), (Rumbo et al., 1996).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. Studies detailing the crystal structures of related compounds provide a basis for understanding the three-dimensional conformation and stereochemistry of such molecules (Quiroga et al., 2010).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Azabicyclo and pyrazinyl moieties may undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The specific reactivity patterns can be inferred from studies on similar structures (Moreno-Fuquen et al., 2019).
Scientific Research Applications
Biological Activity and Mechanism of Action
- The compound has been studied for its potential as a noncompetitive allosteric antagonist of the CCR5 receptor, showcasing potent antiviral effects for HIV-1. Its unique mechanism includes blocking the calcium response effects of CCR5 activation, indicating its potential in overcoming HIV viral resistance (C. Watson et al., 2005).
- It has been explored in the synthesis of novel antibacterial agents against human pathogenic bacteria. Compounds derived from triazole analogues have shown significant inhibition of bacterial growth, highlighting their potential for further development as antimicrobial agents (A. Nagaraj et al., 2018).
Synthesis and Characterization
- Studies have focused on the synthesis and characterization of related triazole compounds, investigating their intermolecular cycloaddition reactions and structural properties. Such research aids in understanding the reactivity and potential applications of these compounds in various scientific domains (P. Zanirato, 2002).
- The compound's framework has been utilized in the synthesis of zinc nanoparticles, acting as a reducing and stabilizing agent. This highlights its potential application in nanotechnology and materials science for the development of novel nanomaterials (V. Pushpanathan & D. S. Kumar, 2014).
Anticancer and Antimicrobial Potential
- Research into aziridine-1,2,3-triazole hybrid derivatives has explored their anticancer activity, demonstrating efficacy against various cancer cell lines. This underscores the potential of triazole compounds in the development of new anticancer therapies (Hong-Ru Dong et al., 2017).
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-6-18-14(7-17-10)15(22)21-11-2-3-12(21)5-13(4-11)20-9-16-8-19-20/h6-9,11-13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMULEUWCWJIKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)
![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)

